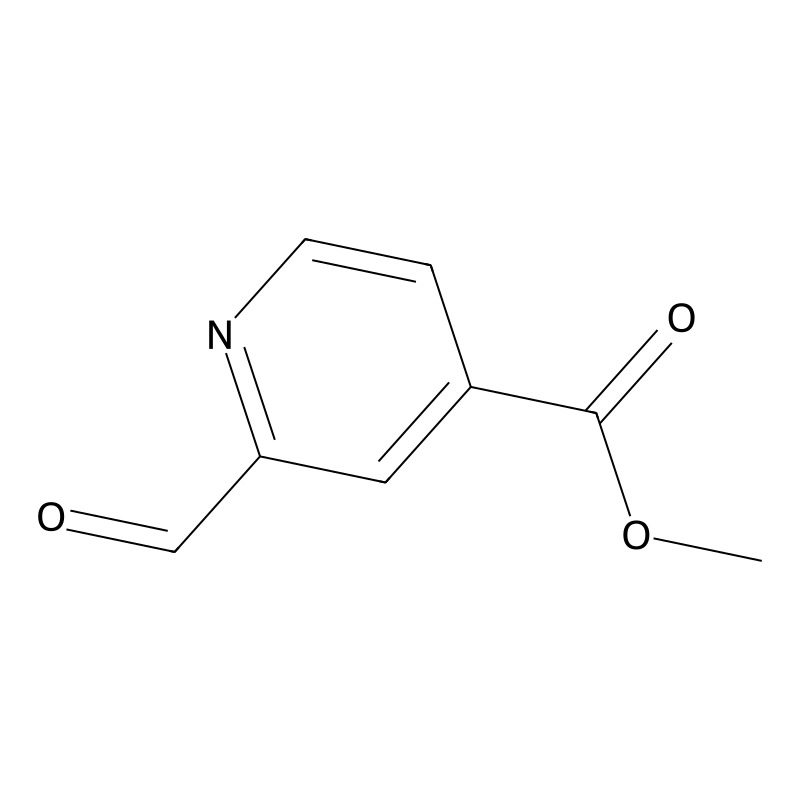Methyl 2-formylisonicotinate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
“Methyl 2-formylisonicotinate” is a chemical compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 . It’s typically stored in an inert atmosphere at temperatures between 2-8°C . It’s used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical studies .
It’s typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular formula of C8H7NO3 and a molecular weight of 165.15 .
Methyl 2-formylisonicotinate is an organic compound with the molecular formula and a molecular weight of 165.15 g/mol. This compound is classified under the category of isonicotinic acid derivatives, featuring a pyridine ring substituted with both a formyl group and a methyl ester. Its structure includes a methyl group attached to the nitrogen of the isonicotinic acid, which contributes to its unique chemical properties and biological activities. Methyl 2-formylisonicotinate is identified by its CAS number 125104-34-9 and has been studied for its potential applications in medicinal chemistry and organic synthesis .
- Nucleophilic Addition: The aldehyde functional group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, forming imines or more complex structures.
- Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
These reactions highlight its versatility as a building block in organic synthesis.
Research indicates that methyl 2-formylisonicotinate exhibits notable biological activities, particularly in the realm of pharmacology. It has been investigated for:
- Antimicrobial Properties: Some studies suggest that derivatives of isonicotinic acids possess antimicrobial activity against various pathogens.
- Anti-inflammatory Effects: Compounds related to methyl 2-formylisonicotinate may exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Potential Anticancer Activity: Preliminary studies indicate that it may have cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanisms of action .
Methyl 2-formylisonicotinate can be synthesized through several methods:
- Condensation Reactions: One common approach involves the condensation of methyl isonicotinate with an appropriate aldehyde under acidic conditions.
- Formylation of Isonicotinic Acid Derivatives: Another method includes the formylation of isonicotinic acid derivatives using formic acid or other formylating agents.
- Reflux Conditions: Typically, these reactions are carried out under reflux to ensure complete reaction and higher yields .
The applications of methyl 2-formylisonicotinate are diverse:
- Pharmaceuticals: Due to its biological activity, it may serve as a precursor for developing new drugs targeting infections or inflammation.
- Organic Synthesis: It acts as an important intermediate in the synthesis of more complex organic molecules, including potential agrochemicals and materials science applications.
- Research Tool: Its unique structure makes it suitable for studies in medicinal chemistry and drug design .
Interaction studies involving methyl 2-formylisonicotinate typically focus on its binding affinity with biological targets such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:
- Enzyme Inhibition Studies: Investigating whether it inhibits specific enzymes involved in disease pathways.
- Binding Studies: Assessing its interaction with receptors to understand its pharmacodynamics better.
Such studies are crucial for determining its viability as a therapeutic agent .
Methyl 2-formylisonicotinate shares structural similarities with several other compounds in the isonicotinic acid family. Here are some notable comparisons:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 6-formyl-2-pyridinecarboxylate | 69950-65-8 | 0.74 |
| Methyl 2,6-dimethylisonicotinate | 142896-15-9 | 0.94 |
| Methyl 2-(hydroxymethyl)isonicotinate | 58481-17-7 | 0.94 |
| Ethyl 2-formylisonicotinate | 21908-08-7 | 0.79 |
| Dimethyl pyridine-2,4-dicarboxylate | 25658-36-0 | 0.89 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique aspect of methyl 2-formylisonicotinate lies in its specific substitution pattern on the pyridine ring, which may influence its biological activity and reactivity compared to these analogs .







